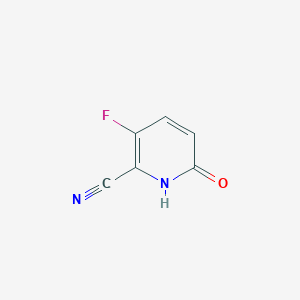

3-Fluoro-6-hydroxypicolinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-Fluoro-6-hydroxypicolinonitrile" is not directly mentioned in the provided papers. However, the papers discuss various fluorinated compounds and their synthesis, molecular structures, and chemical properties, which can provide insights into the analysis of similar fluorinated compounds like "this compound" .

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine or fluorinated groups into specific positions on aromatic or heteroaromatic rings. For instance, the synthesis of 3-hydroxyquinolin-2(1H)-ones derivatives, which are structurally related to picolinonitriles, involves Suzuki-coupling and the use of brominated derivatives . Similarly, the synthesis of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine demonstrates a two-step procedure from a nitro precursor, which could be analogous to the synthesis steps for "this compound" . The papers also mention microwave-assisted synthesis and two-step synthesis methods for fluorinated quinolones and isoquinolines, which could be relevant for the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using techniques such as X-ray crystallography, NMR, and computational methods like DFT. For example, the crystal structure of 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one complexed with influenza endonuclease reveals how the molecule chelates to metal ions . The structure of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was confirmed by X-ray single-crystal determination . These studies provide a framework for understanding the molecular structure of "this compound".

Chemical Reactions Analysis

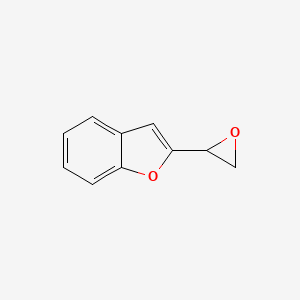

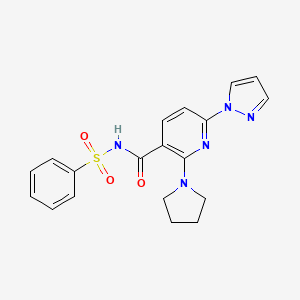

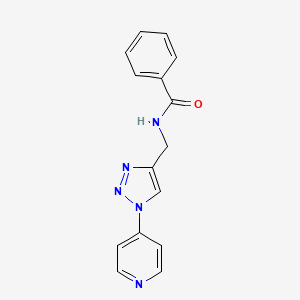

The chemical reactivity of fluorinated compounds includes their ability to undergo various organic transformations. For example, acrylonitriles with fluorine substituents can be used in C-C bond formation reactions and can be transformed into bioactive heterocycles . The click reaction of a fluorinated phthalonitrile with sugar azide to form a triazole ring is another example of the chemical versatility of such compounds . These reactions could be indicative of the types of chemical reactions "this compound" may undergo.

Physical and Chemical Properties Analysis

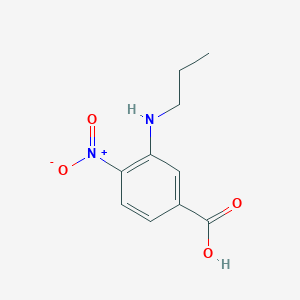

Fluorinated compounds exhibit unique physical and chemical properties due to the presence of fluorine atoms. The introduction of fluorine can affect the phototoxicity, cytotoxic activities, and binding affinities to biological targets . The crystal structures of fluorinated compounds often display different packing features and intermolecular interactions involving fluorine atoms . These properties are crucial for understanding the behavior of "this compound" in various environments and its potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- The synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives shows significant antifungal activities, indicating potential applications in developing antifungal agents (Guang-Fang Xu et al., 2007).

Neuroimaging and Alzheimer's Disease

- Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline ([18F]CABS13) is a promising PET radiopharmaceutical developed to probe the "metal hypothesis of Alzheimer's disease", showing higher uptake and retention in the central nervous system in Alzheimer's disease models (Steven H. Liang et al., 2015).

Photoinduced Processes

- A study on 3-substituted 6-fluoro-1,4-dihydro-4-oxoquinoline derivatives reveals their photoinduced reactions with molecular oxygen, leading to the formation of reactive oxygen species, which could have implications in photodynamic therapy and photochemistry (J. Rimarčík et al., 2010).

Fluorogenic Probes for Bioanalytical Applications

- The synthesis of novel unsymmetrical derivatives of (Si)-pyronins bearing a single bulky tertiary aniline was explored to achieve far-red spectral properties and enhanced aqueous stability, beneficial for fluorogenic detection of bioanalytes (Garance Dejouy et al., 2020).

Electrophilic Fluorination

- The development of air and moisture stable fluoroiodane as an electrophilic fluorinating reagent for monofluorination and difluorination of compounds, showcasing a method to introduce fluorine atoms into molecules, which is crucial in medicinal chemistry and materials science (G. Geary et al., 2013).

Direcciones Futuras

While specific future directions for 3-Fluoro-6-hydroxypicolinonitrile are not mentioned in the literature, fluorinated compounds in general are of significant interest in various fields, including medicinal chemistry and materials science . The unique properties of fluorine, including its small size, high electronegativity, and ability to form stable bonds with carbon, make it a valuable element in the design of new compounds . Therefore, it is likely that research into fluorinated compounds, including this compound, will continue to be an active area of study.

Mecanismo De Acción

Target of Action

Organoboron compounds, which 3-fluoro-6-hydroxypicolinonitrile could potentially be a part of, are known to be involved in suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling, which organoboron compounds participate in, is a key biochemical pathway in the synthesis of various organic compounds .

Result of Action

The suzuki–miyaura coupling, which organoboron compounds participate in, results in the formation of a new carbon–carbon bond, a fundamental process in organic synthesis .

Action Environment

The suzuki–miyaura coupling, which organoboron compounds participate in, is known for its exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

3-fluoro-6-oxo-1H-pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O/c7-4-1-2-6(10)9-5(4)3-8/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBBUZXIZXKHPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1807298-28-7 |

Source

|

| Record name | 3-fluoro-6-hydroxypyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1H-pyrrol-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2504679.png)

![[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2504691.png)

![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)